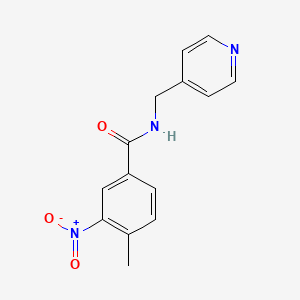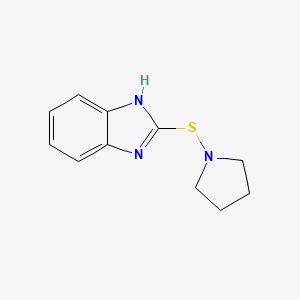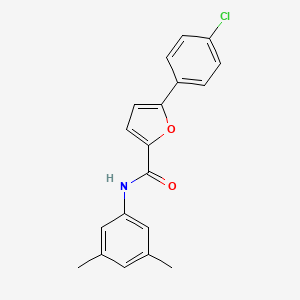
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNPA is a small molecule that has been synthesized and studied for its ability to interact with biological systems.
Mécanisme D'action
The exact mechanism of action of 4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is believed to interact with the GABA-A receptor by binding to a specific site on the receptor. This binding results in an increase in the activity of the receptor, leading to an overall increase in the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that this compound can increase the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that this compound can reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide has several advantages for laboratory experiments, including its high purity and good yields. However, this compound is a relatively new compound and there is limited information available on its toxicity and potential side effects. Therefore, caution should be taken when handling and using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on 4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of new drugs that target the GABA-A receptor using this compound as a lead compound. Another area of interest is the study of the long-term effects of this compound on the brain and its potential for neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of anxiety disorders and other neurological conditions.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its ability to interact with the GABA-A receptor makes it an attractive lead compound for the development of new drugs with improved efficacy and fewer side effects. Further research is needed to fully understand the mechanism of action of this compound and its potential for therapeutic applications.
Méthodes De Synthèse
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with 4-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with an amine to form the final product, this compound. This synthesis method has been optimized to yield high purity this compound with good yields.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-(4-pyridinylmethyl)benzamide has been studied for its potential applications in various fields of research. One of the main areas of interest is its ability to interact with the GABA-A receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. This compound has been shown to have a positive modulatory effect on the GABA-A receptor, which could lead to the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-2-3-12(8-13(10)17(19)20)14(18)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQZEYPCZQDYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)

![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)


![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)

![N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5736347.png)
![3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5736376.png)

